molecular formula C23H20FN5O2S B11287455 N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11287455
M. Wt: 449.5 g/mol
InChI Key: HHNMAJZOMPMMEI-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pteridin core substituted with a 4-fluorophenylmethyl group and a sulfanyl acetamide moiety linked to a 4-ethylphenyl substituent. However, direct biological data for this compound are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds to infer properties and applications.

Properties

Molecular Formula

C23H20FN5O2S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20FN5O2S/c1-2-15-5-9-18(10-6-15)27-19(30)14-32-23-28-21-20(25-11-12-26-21)22(31)29(23)13-16-3-7-17(24)8-4-16/h3-12H,2,13-14H2,1H3,(H,27,30)

InChI Key

HHNMAJZOMPMMEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pteridine intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst like aluminum chloride.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pteridine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential interactions with enzymes and receptors can be studied. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Data Table: Key Analogues and Properties

Compound Name Core Structure Substituents Biological Activity/Properties Reference
Target Compound Pteridin 4-fluorophenylmethyl, 4-ethylphenyl Hypothesized kinase inhibition
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan-2-yl, sulfanyl acetamide Anti-exudative (57% inhibition)
2-[[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno-pyrimidin 4-chlorophenyl, 4-methylphenyl Structural analog (high clogP)
N-(4-fluorophenyl)-2-{[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)hexyl]sulfanyl}acetamide Linear alkyl chain Multiple fluorophenyl groups Supplier data (no activity reported)

Biological Activity

N-(4-ethylphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, enzyme inhibition, and cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pteridine core
  • A sulfonamide moiety
  • An ethylphenyl group
  • A fluorophenyl substituent

This unique arrangement suggests potential interactions with biological targets, making it a candidate for further investigation.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, related derivatives have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

2. Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. A study on structurally similar compounds demonstrated that certain derivatives exhibited potent AChE inhibitory activity, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

3. Cytotoxicity Against Cancer Cell Lines

The compound's cytotoxic effects have been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (hepatocellular carcinoma)

Table 1 summarizes the cytotoxic activity of this compound compared to established chemotherapeutics.

Cell LineCompound EC50 (μM)Reference Drug EC50 (μM)Remarks
MCF-710.280.877 (Doxorubicin)Higher activity than Doxorubicin
HepG210.790.877 (Doxorubicin)Significant antiproliferative effect

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Radical Scavenging : The presence of the pteridine ring may facilitate electron donation, enhancing antioxidant capacity.
  • Enzyme Interaction : Molecular docking studies suggest favorable binding interactions with AChE and other enzymes involved in metabolic pathways .
  • Induction of Apoptosis : Evidence indicates that compounds with similar structures can induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

Several case studies have documented the effects of similar compounds on cellular models:

  • Neuroprotection : One study demonstrated that related acetamides could mitigate oxidative stress-induced damage in neuronal cells, highlighting their potential as neuroprotective agents .
  • Cancer Treatment : In vitro studies showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cell lines, suggesting their utility as anticancer agents .

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